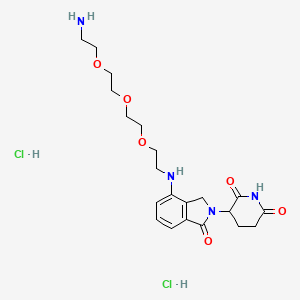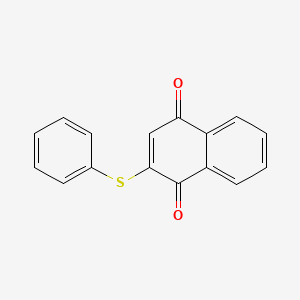![molecular formula C28H18Br4N2O2 B15135746 9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]- CAS No. 68239-76-9](/img/structure/B15135746.png)
9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Violet 38 is an organic solvent dye with the chemical name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-9,10-anthracenedione. It is a deep purple powder or crystal that is soluble in organic solvents such as alcohols, ketones, and ethers, but only slightly soluble in water . This compound is commonly used for dyeing textiles, leather, plastics, and in inks, printing inks, paints, and coatings .
Méthodes De Préparation
Solvent Violet 38 is typically synthesized through a chemical reaction involving aniline and 4-pyrazolone under specific conditions . The industrial production method involves the reaction of these two compounds to form the desired dye. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the quality and yield of the product .
Analyse Des Réactions Chimiques
Solvent Violet 38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Solvent Violet 38 may result in the formation of quinones, while reduction may lead to the formation of amines .
Applications De Recherche Scientifique
Solvent Violet 38 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Solvent Violet 38 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets .
Comparaison Avec Des Composés Similaires
Solvent Violet 38 is unique in its chemical structure and properties, which make it particularly suitable for certain applications. Similar compounds include:
Solvent Orange 60: Used in dyeing applications for plastic materials.
Solvent Blue 38: Used for staining myelin, neurons, and glial fibers.
These compounds share some similarities in their applications but differ in their chemical structures and specific uses.
Propriétés
Numéro CAS |
68239-76-9 |
|---|---|
Formule moléculaire |
C28H18Br4N2O2 |
Poids moléculaire |
734.1 g/mol |
Nom IUPAC |
1,4-bis(2,6-dibromo-4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H18Br4N2O2/c1-13-9-17(29)25(18(30)10-13)33-21-7-8-22(34-26-19(31)11-14(2)12-20(26)32)24-23(21)27(35)15-5-3-4-6-16(15)28(24)36/h3-12,33-34H,1-2H3 |
Clé InChI |
MBBKLLKQAYFPGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)Br)C(=O)C5=CC=CC=C5C3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)


![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)







